molecular formula C10H13Cl2N3O B6166520 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride CAS No. 1245568-75-5

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride

Cat. No.: B6166520
CAS No.: 1245568-75-5
M. Wt: 262.1
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Description

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that features a piperazine ring substituted with a pyridinyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of 4-(pyridin-2-yl)piperazine with phosgene (carbonyl chloride) in the presence of a suitable base. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Carboxylic acids: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of the highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of various derivatives with potential biological activity .

Properties

CAS No.

1245568-75-5

Molecular Formula

C10H13Cl2N3O

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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